Tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound with significant interest in medicinal and synthetic chemistry. Its systematic name reflects its complex structure, which includes a spirocyclic framework that contributes to its unique properties. This compound is primarily studied for its potential applications in drug development and organic synthesis.
The synthesis of tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate typically involves several key steps:
The synthesis can be optimized for yield and purity through techniques such as chromatography. Industrial methods may adapt these laboratory techniques for scale-up, focusing on cost-effectiveness and efficiency.
Tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate has a molecular formula of and a molecular weight of 255.35 g/mol. The InChI representation is:
This structure includes a spirocyclic arrangement that contributes to its biological activity and interaction with molecular targets.
The compound's PubChem CID is 97111975, providing access to further chemical data and properties through resources like PubChem .
Tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions:
The choice of reagents and conditions significantly influences the reaction outcomes, with specific parameters tailored to achieve desired modifications in the molecular structure.
The mechanism of action for tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with biological targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially modulating their activity.
Tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate exhibits several notable physical properties:
Some relevant chemical properties include:
Data regarding melting point or boiling point may not be explicitly documented in available literature but can be inferred from similar compounds within its class.
Tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
The construction of the 8-azaspiro[4.5]decane scaffold represents a pivotal step in synthesizing tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate. Two principal strategies dominate the literature: intramolecular cyclization of cyclic ketones and ring-closing reactions of bifunctional precursors. The first approach typically employs 1,4-dicarbonyl precursors subjected to reductive amination under hydrogen atmosphere with Raney nickel catalysis, forming the piperidine ring characteristic of the azaspiro[4.5]decane system . This method requires precise control of reaction temperature (typically -78°C to 0°C) and stoichiometry to prevent over-reduction byproducts.
The second major pathway involves spiroannulation through nucleophilic displacement. As detailed in patent CN111518015A, treatment of 1-bromo-2-chloroethane with lithium diisopropylamide (LDA) in tetrahydrofuran at -78°C generates a reactive carbenoid species that attacks 1,4-dicarbonyl compounds, inducing spirocyclic ring formation . This method demonstrates superior regioselectivity but requires strictly anhydrous conditions. Solvent selection significantly impacts crystallization behavior, with tetrahydrofuran/water mixtures (4:1 v/v) yielding optimal recovery of the spirocyclic intermediate at approximately 85% yield. Following ring formation, Boc protection using di-tert-butyl dicarbonate in acetone completes the synthesis of the protected scaffold [1] [6].
Table 1: Comparative Analysis of Azaspiro Scaffold Synthesis Methods
Method | Key Reagents | Temperature Range | Reaction Time | Reported Yield |
---|---|---|---|---|
Reductive Amination | Raney Nickel, Hydrogen gas | 25-50°C | 12-24 hours | 70-75% |
Spiroannulation | Lithium diisopropylamide, 1-bromo-2-chloroethane | -78°C to 0°C | 2-4 hours | 80-85% |
Boc Protection | Di-tert-butyl dicarbonate, Acetone | 0°C to 25°C | 4-8 hours | >90% |
Installation of the chiral (4R)-hydroxy group presents significant synthetic challenges addressed through three stereocontrolled approaches: chiral pool utilization, asymmetric reduction, and enzymatic resolution. The chiral pool strategy leverages naturally occurring enantiomerically pure precursors such as D-mannitol derivatives, where existing stereocenters direct the formation of the (4R) configuration during ring closure. This approach delivers high enantiomeric excess (>98% ee) but suffers from lengthy synthetic sequences involving multiple protection/deprotection steps [3].
Catalytic asymmetric reduction of the corresponding 4-keto precursor provides a more direct route. Employing (R)-2-methyl-CBS-oxazaborolidine (0.5-2 mol%) with borane-dimethylsulfide complex in toluene at -40°C achieves 92-95% ee of the desired (4R) alcohol [7]. The reaction exhibits remarkable functional group tolerance but requires careful control of borane addition rate to prevent racemization. Crystallization-induced asymmetric transformation represents an emerging alternative, where the Boc-protected 4-keto compound undergoes dynamic racemization in the presence of ruthenium(II)-(S)-tolbinap catalyst and ammonium formate in methanol/water, yielding the (4R)-hydroxy derivative in >99% de after recrystallization [3].
Enzymatic resolution using immobilized Candida antarctica lipase B effectively separates (4R) and (4S) enantiomers through regioselective acetylation. The (4S)-enantiomer is preferentially acetylated at the hydroxy position using vinyl acetate in methyl tert-butyl ether, allowing physical separation of the unreacted (4R)-isomer with 97% ee. This biocatalytic approach demonstrates scalability but sacrifices atom economy, with maximum theoretical yield limited to 50% [7].
Table 2: Performance Metrics of Stereoselective Methods for (4R)-Configuration
Strategy | Chiral Controller | Critical Parameters | ee (%) | Yield |
---|---|---|---|---|
Chiral Pool | D-Mannitol derivatives | Multi-step protection | >98% | 35-40% |
Asymmetric Reduction | (R)-2-methyl-CBS-oxazaborolidine | Temperature: -40°C; Slow borane addition | 92-95% | 85-88% |
Enzymatic Resolution | Candida antarctica lipase B | Solvent: methyl tert-butyl ether; Acetyl donor: vinyl acetate | 97% | 45-48% |
The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group throughout the synthesis of tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate. Protection methodologies have evolved significantly from traditional stoichiometric protocols to efficient catalytic methods. Contemporary protection employs di-tert-butyl dicarbonate (0.95-1.05 equiv) with 4-dimethylaminopyridine (DMAP, 0.1-0.5 mol%) in dichloromethane at 25°C, completing within 2 hours with >95% conversion [6]. This catalytic approach minimizes N,N-di-Boc byproducts that historically plagued stoichiometric procedures using triethylamine base.
Deprotection strategies balance acid sensitivity with operational practicality. Pyridinium p-toluenesulfonate (PPTS, 5-10 mol%) in ethanol at 60°C provides exceptional selectivity for Boc removal without affecting the spirocyclic structure or the chiral hydroxy group [6]. This mild method contrasts favorably with traditional trifluoroacetic acid-mediated deprotection, which generates stoichiometric acidic waste and risks oxazolidinone formation from the β-hydroxy amine intermediate. For substrates sensitive to even mild acids, catalytic hydrogenolysis using palladium on carbon (10% w/w) in methanol under 50 psi hydrogen pressure achieves quantitative Boc removal within 6 hours [8].
Continuous-flow technology has revolutionized Boc deprotection safety profiles. Processing a 1M solution of protected amine in methanol through a silicon carbide-packed bed reactor at 180°C and 25 bar achieves >99% conversion with residence times under 10 minutes. This approach eliminates hazardous acid handling and enables immediate isolation of the deprotected amine through in-line extraction [8].
Systematic optimization of tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate synthesis focuses on three critical domains: reaction engineering, purification technology, and byproduct suppression. Solvent selection profoundly impacts yield, with binary solvent systems demonstrating superior performance. Employing tetrahydrofuran:water (4:1 v/v) during the spirocyclization stage enhances reagent solubility while facilitating aqueous workup, increasing isolated yield to 85% compared to 72% achieved in pure tetrahydrofuran . Temperature control during lithium diisopropylamide-mediated reactions proves critical, with maintenance below -70°C suppressing aldol condensation byproducts that otherwise consume 15-20% of starting material [7].
Table 3: Byproduct Formation and Mitigation Strategies
Byproduct | Formation Mechanism | Impact on Yield | Mitigation Strategy | Reduction Efficiency |
---|---|---|---|---|
N,N-Di-Boc adduct | Overprotection | 5-12% | DMAP catalyst (0.1 mol%) | >90% reduction |
Aldol Condensate | Enolate dimerization | 15-20% | Temperature control (< -70°C) | 95% reduction |
Oxazolidinone | Cyclization of β-hydroxy amine | 8-10% | Avoid strong acids; Use PPTS deprotection | >98% reduction |
Des-Hydroxy Impurity | Over-reduction | 3-7% | Controlled hydrogen pressure (50 psi) | 85% reduction |
Advanced purification techniques substantially enhance final product quality. Simulated moving bed chromatography employing ethanol:n-hexane (3:7 v/v) mobile phase resolves the critical (4R)/(4S) diastereomer pair with baseline separation (α=1.32), enabling isolation of >99.5% diastereomerically pure product [1]. Crystallization optimization reveals ethyl acetate/n-heptane (1:5 v/v) as ideal antisolvent, producing material with 99.7% HPLC purity after single recrystallization. This solvent combination maximizes recovery (88%) while effectively rejecting the primary process-related impurity, the (4S)-epimer, to <0.15% [6].
Continuous manufacturing platforms demonstrate significant advantages over batch processes. A fully integrated system featuring continuous flow spirocyclization, plug-flow Boc protection, and segmented crystallizer reduces total synthesis time from 72 hours (batch) to 8 hours while improving overall yield from 52% to 78%. This intensified approach minimizes intermediate degradation and reduces solvent consumption by 65% through optimized mass integration [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7